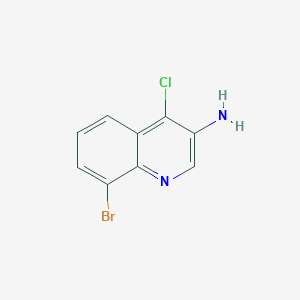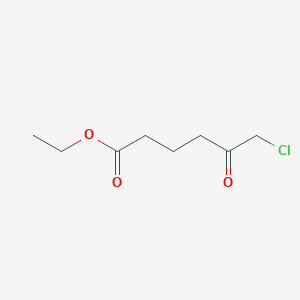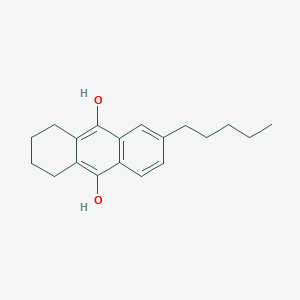
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is a chemical compound that belongs to the class of tetrahydroanthracene derivatives It is characterized by the presence of a pentyl group at the 6th position and two hydroxyl groups at the 9th and 10th positions on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol typically involves the hydrogenation of 6-pentyl-1,2,3,4-tetrahydroanthraquinone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is usually conducted in a well-stirred batch reactor at temperatures ranging from 30°C to 50°C and pressures between 0.10 to 0.20 MPa .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions: 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a catalyst.
Substitution: The hydroxyl groups at the 9th and 10th positions can undergo substitution reactions with various reagents to form different derivatives.
Major Products: The major products formed from these reactions include hydrogen peroxide (from oxidation) and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol involves its interaction with molecular oxygen during the oxidation process. The compound undergoes hydrogenation to form 4HPAQH2, which is then oxidized by molecular oxygen to produce hydrogen peroxide. The reaction rate is influenced by the concentration of 4HPAQH2 and the oxygen pressure, with an activation energy of 41.3 kJ/mol .
Comparison with Similar Compounds
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Pentylanthraquinone (PAQ)
- 6-Pentyl-1,2,3,4-tetrahydroantraquinone (4HPAQ)
Comparison: Compared to similar compounds, 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is unique due to its specific structural features, such as the pentyl group at the 6th position and the hydroxyl groups at the 9th and 10th positions.
Properties
CAS No. |
98405-07-3 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h10-12,20-21H,2-9H2,1H3 |
InChI Key |
JRBHUHNVLLVVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=C3CCCCC3=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



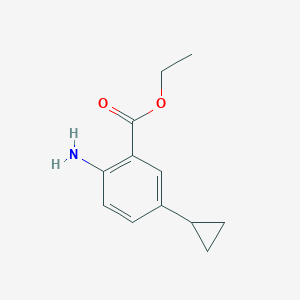
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
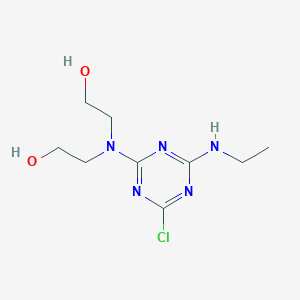
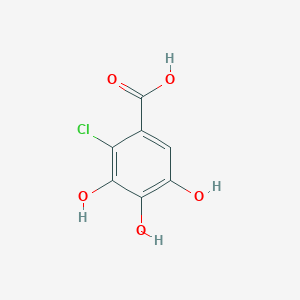


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
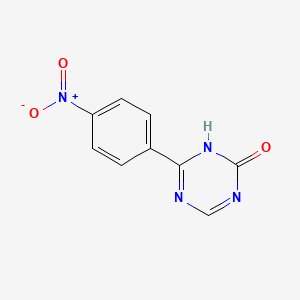
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

